Ki20227

Übersicht

Beschreibung

This compound has shown significant potential in various scientific research fields, particularly in the study of osteoclast differentiation and osteolytic bone destruction . Ki20227 is known for its high selectivity and efficacy in inhibiting CSF1R, making it a valuable tool in biomedical research .

Vorbereitungsmethoden

Ki20227 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die Chinolin-Harnstoff-Derivate umfassen. Die Reaktionsbedingungen umfassen oft die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ethanol, wobei die Reaktionen bei erhöhten Temperaturen durchgeführt werden, um eine vollständige Umwandlung zu gewährleisten .

Analyse Chemischer Reaktionen

Ki20227 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig vorkommen.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Chinolin- und Thiazol-Moleküle.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: In der Chemie wird this compound als selektiver Inhibitor in Studien verwendet, die Tyrosinkinasen beinhalten.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Hemmung der CSF1R-Tyrosinkinase. Diese Hemmung verhindert die Phosphorylierung von CSF1R und blockiert so die nachgeschalteten Signalwege, die an der Differenzierung und dem Überleben von Makrophagen und Osteoklasten beteiligt sind . Zu den molekularen Zielstrukturen von this compound gehören CSF1R, der vaskuläre endotheliale Wachstumsfaktorrezeptor 2 (VEGFR2), der Stammzellfaktorrezeptor (c-Kit) und der Blutplättchen-abgeleitete Wachstumsfaktorrezeptor β (PDGFRβ) . Durch die Hemmung dieser Pfade reduziert this compound in verschiedenen Krankheitsmodellen effektiv Entzündungen und Knochenzerstörung .

Wissenschaftliche Forschungsanwendungen

Neurobiology Applications

1.1 Modulation of Microglial Activity

Ki20227 has been extensively studied for its effects on microglia, the resident immune cells in the brain. Research indicates that this compound can regulate microglial inflammatory functions and neuronal synaptic plasticity. In a study involving ischemic stroke models, pretreatment with this compound improved neurobehavioral functions by enhancing dendritic spine density and synaptic protein expressions through the activation of BDNF-Akt signaling pathways and autophagy mechanisms .

1.2 Effects on Ischemic Injury

While some studies demonstrate that this compound can reduce ischemic injury by modulating microglial activity, others suggest it may exacerbate damage under certain conditions. For instance, in models of focal cerebral ischemic injury, this compound administration led to increased neurological deficits and aggravated pathological progression . This duality highlights the complexity of CSF1R signaling in neuroinflammatory contexts.

Oncology Applications

2.1 Targeting Tumor-Associated Macrophages

This compound's ability to inhibit CSF1R makes it a valuable tool in cancer research, particularly concerning tumor-associated macrophages (TAMs). Studies have shown that this compound can suppress tumor growth and metastasis in models of melanoma and osteosarcoma. By targeting TAMs, this compound may alter the tumor microenvironment, potentially enhancing the efficacy of existing cancer therapies.

2.2 Osteolytic Bone Disease Research

This compound has demonstrated significant potential in preclinical models of osteolytic bone diseases associated with cancer metastasis. It effectively suppresses osteoclast differentiation and bone resorption by inhibiting M-CSF signaling pathways. In vivo studies indicate that oral administration of this compound significantly reduces osteoclast-like cell accumulation and bone destruction in models involving metastatic tumors .

Inflammatory Disease Research

3.1 Rheumatoid Arthritis Models

This compound has been evaluated for its therapeutic potential in inflammatory diseases such as rheumatoid arthritis. In collagen-induced arthritis mouse models, this compound administration was found to suppress disease progression by inhibiting inflammatory cell infiltration and cytokine production . These findings suggest that this compound may be beneficial in managing autoimmune disorders through modulation of macrophage activity.

Summary Table of Applications

Wirkmechanismus

Ki20227 exerts its effects by selectively inhibiting the CSF1R tyrosine kinase. This inhibition prevents the phosphorylation of CSF1R, thereby blocking downstream signaling pathways involved in the differentiation and survival of macrophages and osteoclasts . The molecular targets of this compound include CSF1R, vascular endothelial growth factor receptor 2 (VEGFR2), stem cell factor receptor (c-Kit), and platelet-derived growth factor receptor β (PDGFRβ) . By inhibiting these pathways, this compound effectively reduces inflammation and bone destruction in various disease models .

Vergleich Mit ähnlichen Verbindungen

Ki20227 ist einzigartig in seiner hohen Selektivität und Potenz als CSF1R-Inhibitor. Ähnliche Verbindungen umfassen:

GW2580: Ein weiterer CSF1R-Inhibitor, jedoch mit unterschiedlichen Selektivitäts- und Potenzprofilen.

PLX3397: Ein dualer Inhibitor von CSF1R und c-Kit, der in ähnlichen Forschungsanwendungen eingesetzt wird.

BLZ945: Ein selektiver CSF1R-Inhibitor mit Anwendungen in der Krebsforschung.

Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine hohe Selektivität für CSF1R und seine Wirksamkeit bei der Hemmung der Osteoklastendifferenzierung und der Knochenzerstörung aus .

Biologische Aktivität

Ki20227 is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), primarily known for its role in modulating immune responses and bone metabolism. This compound has garnered attention for its potential therapeutic applications in various inflammatory and osteolytic diseases. The following sections detail the biological activity of this compound, supported by empirical data and case studies.

This compound functions as a potent inhibitor of the c-Fms tyrosine kinase, which is crucial for the signaling pathways associated with macrophage and osteoclast function. The compound exhibits a strong inhibitory effect on M-CSF-dependent processes, leading to reduced osteoclast accumulation and activity.

Key Inhibition Profiles:

- IC50 Values :

- c-Fms: 2 nmol/L

- Vascular endothelial growth factor receptor-2 (KDR): 12 nmol/L

- Stem cell factor receptor (c-Kit): 451 nmol/L

- Platelet-derived growth factor receptor beta: 217 nmol/L

These values indicate that this compound selectively inhibits c-Fms over other kinases, such as epidermal growth factor receptor and c-Src, which have IC50 values exceeding 1000 nmol/L .

Arthritis Model

In a collagen-induced arthritis (CIA) mouse model, this compound demonstrated significant efficacy in suppressing disease progression. The administration of this compound resulted in:

- Decreased inflammatory cell infiltration in joints.

- Reduction in bone destruction.

- Lower levels of pro-inflammatory cytokines such as TNF-α.

- A decrease in CD11b^+, Gr-1^+, and Ly-6G^+ cells in the spleen .

Osteolytic Disease

This compound has shown promise in treating osteolytic diseases associated with bone metastasis. In studies involving nude rats, oral administration of this compound:

- Suppressed osteoclast-like cell accumulation induced by metastatic tumor cells.

- Reduced the number of tartrate-resistant acid phosphatase-positive osteoclast-like cells on bone surfaces in ovariectomized rats .

Effects on Microglia

Recent research has highlighted the impact of this compound on microglial cells within the central nervous system (CNS). In a study involving focal cerebral ischemic injury models:

- This compound treatment led to a reduction in microglial proliferation.

- Increased apoptosis markers (Bax and cleaved caspase-3) were observed, along with elevated inflammatory factors .

- The treatment exacerbated neurological deficits and increased infarct volume, indicating potential adverse effects on neuroinflammation .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| CIA Mouse Model | Suppressed disease progression; reduced inflammatory cytokines; decreased immune cell infiltration. |

| Osteolytic Disease | Inhibited osteoclast accumulation; reduced bone resorption; potential therapeutic agent for bone diseases. |

| Microglial Activity | Blocked microglial proliferation; aggravated ischemic injury; increased apoptosis markers. |

Case Studies and Clinical Relevance

The findings from preclinical studies suggest that this compound could be beneficial in managing conditions characterized by excessive inflammation and osteoclast activity. However, caution is warranted due to its potential adverse effects on neuroinflammation, particularly in CNS disorders.

Eigenschaften

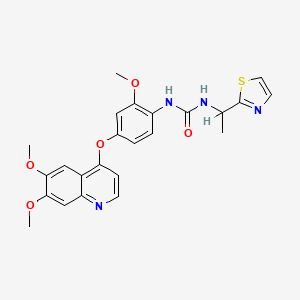

IUPAC Name |

1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O5S/c1-14(23-26-9-10-34-23)27-24(29)28-17-6-5-15(11-20(17)30-2)33-19-7-8-25-18-13-22(32-4)21(31-3)12-16(18)19/h5-14H,1-4H3,(H2,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPFDGWALWEPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432108 | |

| Record name | 1-[4-(6,7-Dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623142-96-1 | |

| Record name | KI-20227 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623142961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(6,7-Dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KI-20227 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4W68CAT3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.